molecular formula C12H14O4 B3057336 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate CAS No. 79440-81-6

3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate

Cat. No.: B3057336
CAS No.: 79440-81-6
M. Wt: 222.24 g/mol
InChI Key: XLZFUNZRKIQHOL-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a hydroxy group, a methoxy group, and an acetate ester linked to a phenylpropene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate typically involves the esterification of 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Saturated phenylpropanoids.

    Substitution: Various substituted phenylpropanoids depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its beneficial properties for skin health.

Mechanism of Action

The biological effects of 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It also influences signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the acetate ester group.

    4-Hydroxy-3-methoxycinnamic acid: Contains a carboxylic acid group instead of the acetate ester.

    Coniferyl alcohol: Similar phenylpropene backbone but with different functional groups.

Uniqueness

3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate is unique due to the presence of the acetate ester group, which imparts different chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZFUNZRKIQHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649056
Record name 3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79440-81-6
Record name 3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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